1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride
Overview
Description
1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride is a chemical compound with the molecular formula C10H13ClN2O . It is a potential candidate for scientific research and can be employed in various studies, including drug development.
Molecular Structure Analysis
The molecular structure of this compound involves a core azetidin-2-one structure . The structures display intra-molecular C-H⋯O bonding between the phenyl ring and the lactam ketone .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular structure and formula, C10H13ClN2O . More specific properties are not detailed in the search results.Scientific Research Applications
Antibacterial and Antifungal Applications
- Mohite and Bhaskar (2011) synthesized derivatives of azetidin-2-one, demonstrating significant antibacterial and antifungal activities (Mohite & Bhaskar, 2011).
- Sharma, Maheshwari, and Bindal (2013) found that certain azetidin-2-one derivatives exhibited potent anti-inflammatory effects, comparable to the drug indomethacin (Sharma, Maheshwari, & Bindal, 2013).
- Chhajed and Upasani (2012) reported novel azetidin-2-one derivatives with potent antibacterial activity, confirmed by in silico docking analysis (Chhajed & Upasani, 2012).
- Halve et al. (2007) prepared azetidin-2-ones showing in vitro antibacterial activity against several Gram-positive and Gram-negative bacterial pathogens (Halve et al., 2007).
Antitumor Applications
- Greene et al. (2016) investigated the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, identifying compounds with potent antiproliferative activity against breast cancer cells (Greene et al., 2016).
- Olazarán et al. (2017) evaluated azetidin-2-one derivatives for their potential anticancer activity, with one compound exhibiting cytotoxic activity in cancer cell lines and inducing apoptosis (Olazarán et al., 2017).
Properties
IUPAC Name |
1-[3-(aminomethyl)phenyl]azetidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-7-8-2-1-3-9(6-8)12-5-4-10(12)13;/h1-3,6H,4-5,7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXMYWPJVYMXJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC=CC(=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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